NS-018 maleate

Description

Role of Aberrant JAK2 Activation in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a collection of clonal hematopoietic stem cell disorders that include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). nih.govaacrjournals.org A key molecular event in the pathogenesis of many of these disorders is the aberrant activation of Janus kinase 2 (JAK2). nih.gov

A significant discovery in understanding MPNs was the identification of a specific somatic point mutation in the JAK2 gene, known as V617F. nih.govaacrjournals.org This mutation, which involves the substitution of a valine with a phenylalanine at position 617, is found in the vast majority of patients with PV and in about half of those with ET and PMF. tandfonline.comaacrjournals.orgnih.gov The JAK2 V617F mutation disrupts the autoinhibitory function of the pseudokinase domain, leading to constitutive, unregulated activation of the kinase domain. aacrjournals.org This persistent activation of JAK2 triggers downstream signaling pathways, primarily the STAT pathway, which promotes excessive production of one or more types of blood cells, a hallmark of MPNs. nih.govaacrjournals.org This uncontrolled cell proliferation contributes to the clinical features of these diseases, including an increased risk of blood clots, an enlarged spleen, and bone marrow fibrosis. nih.govaacrjournals.org

Overview of Tyrosine Kinase Inhibitors in Preclinical Research

The discovery of the central role of aberrant JAK2 activity in MPNs has made it a prime target for therapeutic intervention. aacrjournals.orgmazums.ac.ir This has led to the development of a class of drugs known as tyrosine kinase inhibitors (TKIs). TKIs are small molecules designed to block the activity of tyrosine kinases like JAK2 by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. aacrjournals.orgmazums.ac.ir

In preclinical research, numerous JAK2-selective TKIs have been developed and evaluated. aacrjournals.org These inhibitors have been tested in various in vitro and in vivo models, including cell lines expressing the JAK2 V617F mutation and mouse models designed to mimic human MPNs. aacrjournals.orgashpublications.org Studies have shown that these inhibitors can effectively attenuate JAK2-mediated signaling, inhibit the growth of malignant cells, and reduce disease burden in animal models, such as decreasing spleen size and improving survival. aacrjournals.orgnih.gov The development of TKIs represents a targeted approach to treating MPNs by directly addressing the underlying molecular driver of the disease. haematologica.org

Introduction of NS-018 Maleate (B1232345) as a Selective JAK2 Inhibitor

NS-018 maleate, also known as Ilginatinib, is a potent, orally bioavailable, small-molecule inhibitor of JAK2. nih.govnih.govmedchemexpress.com It has been identified as a highly selective inhibitor, demonstrating significantly greater potency against JAK2 compared to other members of the JAK family. nih.govmedchemexpress.com In addition to its primary target, NS-018 also inhibits Src-family kinases. nih.govnih.gov

The compound was developed to specifically target the dysregulated JAK2 signaling pathway implicated in MPNs. nih.gov Research has shown that NS-018 is particularly effective against cells that harbor activating JAK2 mutations. nih.govnih.gov Its mechanism involves binding to the ATP-binding site of the JAK2 kinase, which prevents its activation and subsequent downstream signaling, thereby suppressing the proliferation and survival pathways in malignant cells.

Preclinical studies have demonstrated the potent anti-proliferative activity of NS-018 against cell lines expressing constitutively activated JAK2, such as those with the JAK2 V617F mutation or the MPLW515L mutation. nih.govmedchemexpress.com Furthermore, in mouse models of MPNs, NS-018 has been shown to reduce splenomegaly, improve disease-related symptoms, and prolong survival. nih.govnih.gov The selectivity of NS-018 for JAK2, particularly the mutated form, suggests its potential as a targeted therapeutic agent. nih.gov

Research Findings on this compound

Inhibitory Activity Against JAK Family Kinases

This compound exhibits potent inhibitory activity against JAK2 with a high degree of selectivity over other JAK family members.

| Kinase | IC₅₀ (nM) | Selectivity Fold vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 22.0 - 33 | ~31x - 46x |

| JAK3 | 36.0 - 39 | ~50x - 54x |

| TYK2 | 22 - 28.5 | ~31x - 39x |

| Data sourced from multiple enzymatic assays. nih.govmedchemexpress.comncats.io |

Antiproliferative Activity in Cell Lines

NS-018 demonstrates preferential inhibition of cell lines driven by constitutive JAK2 activation.

| Cell Line | Driving Mutation/Gene | IC₅₀ (nM) |

| Ba/F3-JAK2V617F | JAK2 V617F | 11 - 470 |

| SET-2 | JAK2 V617F | 120 |

| Ba/F3-MPLW515L | MPL W515L | Similar to JAK2V617F |

| Ba/F3-JAK2WT | Wild-Type JAK2 (IL-3 stimulated) | >1000 - 2000 |

| Data sourced from various cell-based proliferation assays. nih.govnih.govmedchemexpress.com |

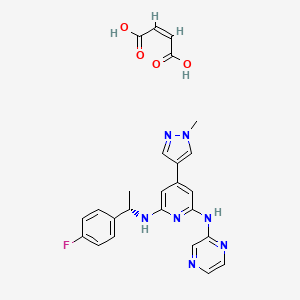

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGJAAQMBYZDS-FXSDFHGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354799-87-3 | |

| Record name | NS-018 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILGINATINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ns 018 Maleate

Molecular Inhibition Profile

NS-018 is a potent, ATP-competitive small-molecule inhibitor that demonstrates high selectivity for JAK2 and also targets Src-family kinases. researchgate.net Its inhibitory activity has been characterized through various in vitro kinase assays and cell-based proliferation assays.

Potency and Selectivity Against JAK2 Isoforms and Other Kinases

In vitro kinase assays have demonstrated that NS-018 is a highly active inhibitor of JAK2, with a reported IC50 (half-maximal inhibitory concentration) value of 0.72 nM. patsnap.commedchemexpress.com The compound exhibits significant selectivity for JAK2 over other members of the Janus kinase family. nih.gov It is 30- to 50-fold more selective for JAK2 than for JAK1, JAK3, and TYK2. nih.gov

| Kinase | IC50 (nM) | Fold Selectivity over JAK2 |

|---|---|---|

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | ~46 |

| TYK2 | 22 | ~31 |

| JAK3 | 39 | ~54 |

A crucial characteristic of NS-018 is its preferential inhibition of the constitutively active JAK2V617F mutant compared to the wild-type (WT) form of the enzyme. nih.gov In studies using Ba/F3 cells (a murine pro-B cell line), NS-018 suppressed the growth of cells expressing JAK2V617F more strongly than those expressing JAK2WT. nih.gov It demonstrated a 4.3-fold selectivity for JAK2V617F-harboring cells over JAK2WT-harboring cells, a selectivity ratio higher than that observed for other JAK2 inhibitors like ruxolitinib (B1666119) (2.0-fold) and TG101348 (1.5-fold). nih.gov

| Cell Line | IC50 (nM) |

|---|---|

| Ba/F3-JAK2V617F | 470 |

| Ba/F3-JAK2WT (+IL-3) | 2000 |

This preferential inhibition suggests that NS-018 can target the pathogenic, constitutively active kinase more potently than the wild-type enzyme involved in normal physiological processes. nih.gov

Inhibition of Src-Family Kinases and Ancillary Targets

| Kinase | Family | Fold Selectivity over JAK2 |

|---|---|---|

| SRC | Src | Potent Inhibition |

| FYN | Src | Potent Inhibition |

| ABL | Abl | ~45 |

| FLT3 | RTK | ~90 |

Ligand-Kinase Binding Dynamics and Structural Determinants of Selectivity

The structural basis for the potency and selectivity of NS-018 has been elucidated through crystallographic studies, revealing a unique binding mode within the JAK2 kinase domain.

X-ray Co-Crystal Structure Analysis of NS-018 Maleate (B1232345) with JAK2

The X-ray co-crystal structure of NS-018 in complex with the human JAK2 kinase domain has been determined. nih.govnih.gov The analysis shows that NS-018 binds to the ATP-binding site of the kinase. nih.govresearchgate.net The inhibitor forms hydrogen bonds with the backbone amino and carbonyl groups of Leu932 located in the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. nih.gov

Elucidation of Unique Hydrogen-Bonding Interactions (e.g., with Gly993)

A distinctive feature of the NS-018 binding mode is its interaction with the Gly993 residue. nih.govnih.gov This glycine (B1666218) residue is situated immediately N-terminal to the highly conserved DFG (Asp-Phe-Gly) motif at the beginning of the kinase's activation loop. nih.govresearchgate.net The crystal structure reveals that NS-018 engages in two distinct hydrogen-bonding interactions with the carbonyl group of Gly993. nih.gov This interaction with a residue in a flexible region of the kinase is a key structural determinant of the compound's activity. nih.gov

Implications for JAK2V617F Selectivity Mechanism

The specific interactions between NS-018 and Gly993 are considered a plausible explanation for the compound's selectivity for the JAK2V617F mutant over the wild-type enzyme. nih.govnih.gov The activation loop, which contains the DFG motif, regulates kinase activity by changing its conformation. The position of Gly993 is dependent on this activation state. nih.gov The hydrogen bonds between NS-018 and Gly993 are believed to be operative only when the JAK2 kinase is in its activated conformation. nih.gov Since the JAK2V617F mutation results in a constitutively activated kinase, NS-018 can more readily bind to and inhibit the mutant protein. nih.gov This unique binding mechanism, which favors the active state of the kinase, likely underlies the higher V617F/WT selectivity ratio observed for NS-018 compared to other JAK2 inhibitors. nih.gov

Cellular Signaling Pathway Modulation

NS-018 maleate, also known as ilginatinib, is a potent and selective inhibitor of Janus kinase 2 (JAK2). nih.govprnewswire.com Its mechanism of action involves the intricate modulation of several key cellular signaling pathways implicated in cell growth and proliferation. Research has specifically highlighted its effects on the STAT5, IL-6/JAK2/STAT3, and Src signaling cascades.

Suppression of STAT5 Activation

A critical aspect of the JAK2 signaling pathway involves the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Constitutive activation of STAT5 is a known downstream effect of the aberrant JAK2 activity, such as that caused by the JAK2V617F mutation. nih.govnih.gov

Investigations into the cellular effects of this compound have demonstrated its ability to effectively suppress this activation. In a study using Ba/F3 cells expressing the JAK2V617F mutation, NS-018 inhibited the phosphorylation of STAT5 in a dose-dependent manner. nih.gov The maximal effect of this inhibition was observed at a concentration of approximately 100 nM. nih.gov This direct interference with a key downstream effector of JAK2 underscores the compound's mechanism for disrupting dysregulated cell signaling.

Impact on IL-6/JAK2/STAT3 Signaling Cascades

The Interleukin-6 (IL-6) signaling pathway, which utilizes the JAK2/STAT3 cascade, is crucial in inflammation and cell proliferation. mdpi.comnih.gov this compound has been shown to significantly interfere with this signaling axis.

Laboratory studies have confirmed that NS-018 inhibits the phosphorylation of STAT3, a downstream target of JAK2, in a dose-dependent fashion. nih.gov In Ba/F3-JAK2V617F cells, the maximal effect on STAT3 phosphorylation was seen at around 30 nM. nih.gov Further research in colony-forming cells from patients with myelodysplastic syndromes (MDS) also showed that NS-018 suppressed STAT3 phosphorylation. medchemexpress.comnih.gov Clinical investigations have also assessed the levels of phosphorylated STAT3 in patient cells, both with and without IL-6 stimulation, as a pharmacodynamic marker of NS-018's activity, directly linking its mechanism to the IL-6 signaling pathway. medpath.com

| Signaling Component | Cell Line | Effect | Concentration for Maximal Effect |

|---|---|---|---|

| Phospho-STAT5 | Ba/F3-JAK2V617F | Inhibition | ~100 nM |

| Phospho-STAT3 | Ba/F3-JAK2V617F | Inhibition | ~30 nM |

Effects on Src Signaling Pathways

In addition to its primary activity against JAK2, this compound also demonstrates inhibitory effects on Src-family kinases. nih.govmedchemexpress.com In vitro kinase assays revealed that NS-018 potently inhibits these kinases, particularly SRC and FYN. nih.govmedchemexpress.com

| Kinase Family | Specific Kinase | Activity |

|---|---|---|

| JAK Family | JAK2 | Potent Inhibition (Primary Target) |

| JAK1 | 30-50 fold less sensitive than JAK2 | |

| JAK3 | 30-50 fold less sensitive than JAK2 | |

| TYK2 | 30-50 fold less sensitive than JAK2 | |

| Src Family | SRC | Potent Inhibition |

| FYN | Potent Inhibition | |

| Other | ABL | Weak Inhibition |

| FLT3 | Weak Inhibition |

Preclinical Biological Activity of Ns 018 Maleate

In Vivo Therapeutic Potential in Animal Models

The therapeutic efficacy of NS-018 has been evaluated in various mouse models of myeloproliferative neoplasms, which closely mimic the human disease. patsnap.comresearchgate.net In a mouse model where MPN is induced by the JAK2V617F mutation, NS-018 demonstrated significant therapeutic benefits. patsnap.comresearchgate.net Treatment with NS-018 led to a marked reduction in splenomegaly and leukocytosis. nih.govnih.gov It also improved the nutritional status of the animals and significantly prolonged their survival. nih.govresearchgate.net

In JAK2V617F transgenic mice, NS-018 treatment reduced hepatosplenomegaly in a dose-dependent manner and decreased the infiltration of myeloid cells in the spleen, helping to restore its normal architecture. nih.gov Furthermore, NS-018 was effective in mitigating the progression of anemia in these mice. patsnap.com

In a JAK2V617F bone marrow transplantation mouse model, which develops a myelofibrosis-like disease, NS-018 also showed significant efficacy. nih.gov It reduced splenomegaly and leukocytosis, improved bone marrow fibrosis, and prolonged survival without causing a decrease in erythrocyte or platelet counts in the peripheral blood. nih.gov Histopathological analysis confirmed a reduction in abnormal blood cell production in various organs. patsnap.com While NS-018 had a significant impact on many aspects of the disease, it did not significantly affect bone marrow fibrosis or megakaryocyte overgrowth in some models. patsnap.com

| Parameter | Effect of NS-018 Treatment |

|---|---|

| Survival | Prolonged |

| Splenomegaly | Reduced |

| Hepatomegaly | Reduced |

| Leukocytosis | Reduced |

| Anemia Progression | Mitigated |

| Extramedullary Hematopoiesis | Reduced |

| Bone Marrow Fibrosis | Improved in some models |

Myeloproliferative Neoplasm (MPN) Mouse Models

Efficacy in Ba/F3-JAK2V617F Disease Models

In cellular assays, NS-018 maleate (B1232345) has shown preferential inhibition of cells harboring the JAK2V617F mutation. nih.gov Studies utilizing the Ba/F3 cell line, a murine pro-B cell line that can be rendered dependent on specific cytokines or oncogenes for survival and proliferation, have been instrumental in characterizing the selectivity of NS-018. When these cells are engineered to express the human JAK2V617F mutation, they exhibit cytokine-independent growth. signosisinc.com

NS-018 suppressed the growth of Ba/F3-JAK2V617F cells with a 50% inhibitory concentration (IC50) of 470 nM. nih.gov In contrast, the IC50 for Ba/F3 cells expressing the wild-type JAK2 (JAK2WT) and stimulated with interleukin-3 (IL-3) was 2000 nM. nih.gov This demonstrates a 4.3-fold greater selectivity of NS-018 for the mutated kinase over the wild-type form in a cellular context. nih.govresearchgate.net This selectivity for JAK2V617F is higher than that of other existing JAK2 inhibitors. nih.gov Furthermore, NS-018 has a potent direct inhibitory effect on the JAK2 enzyme, with an IC50 of 0.72 nM. medchemexpress.com

| Cell Line | Condition | IC50 (nM) |

|---|---|---|

| Ba/F3-JAK2V617F | - | 470 |

| Ba/F3-JAK2WT | +IL-3 | 2000 |

Therapeutic Effects in JAK2V617F Transgenic Mice

The therapeutic potential of NS-018 maleate has been further investigated in JAK2V617F transgenic mouse models, which develop an MPN-like disease closely resembling human polycythemia vera that can progress to myelofibrosis. nih.govnih.gov In these models, treatment with NS-018 led to significant improvements in multiple disease parameters. patsnap.com

Oral administration of NS-018 resulted in a dose-dependent reduction in elevated white blood cell counts and mitigated the progression of anemia. patsnap.com The treatment also led to a significant improvement in survival and a reduction in weight loss associated with the disease. patsnap.com Histopathological analysis revealed a reduction in abnormal blood cell production in various organs. patsnap.com In addition to its effects on hematological parameters, NS-018 also prevented the progression of anemia and improved survival in these transgenic mice. nih.gov

Evaluation in JAK2V617F Bone Marrow Transplantation Mouse Models

To further validate its efficacy, NS-018 was evaluated in a more aggressive disease model created by transplanting bone marrow cells transduced with the JAK2V617F gene into recipient mice. nih.gov This model develops a myelofibrosis-like disease with features such as leukocytosis, splenomegaly, and bone marrow fibrosis. nih.gov

In this bone marrow transplantation model, NS-018 treatment effectively reduced leukocytosis and splenomegaly. nih.gov Notably, these therapeutic effects were achieved without causing a decrease in peripheral erythrocyte or platelet counts, a common side effect of less selective JAK2 inhibitors. nih.gov The treatment also led to an improvement in bone marrow fibrosis and prolonged the survival of the mice. nih.gov

Hematologic and Systemic Impact in Animal Models

Reduction of Splenomegaly

Splenomegaly, or enlargement of the spleen, is a hallmark of myeloproliferative neoplasms due to extramedullary hematopoiesis. In JAK2V617F transgenic mice, NS-018 treatment significantly reduced spleen size in a dose-dependent manner. medchemexpress.compatsnap.com Similarly, in the JAK2V617F bone marrow transplantation mouse model, oral administration of NS-018 for 40 days resulted in a significant reduction in spleen weight compared to vehicle-treated controls. researchgate.net

Amelioration of Leukocytosis and Extramedullary Hematopoiesis

Leukocytosis, an abnormally high white blood cell count, is another characteristic feature of JAK2V617F-driven MPNs. Treatment with NS-018 in both transgenic and bone marrow transplant mouse models led to a significant reduction in leukocytosis. nih.govpatsnap.com The drug was particularly effective in reducing the number of myeloid cells. patsnap.com The reduction of splenomegaly and hepatomegaly is also indicative of the amelioration of extramedullary hematopoiesis, the formation of blood cells outside of the bone marrow. medchemexpress.com

Improvement of Bone Marrow Fibrosis and Nutritional Status

Bone marrow fibrosis is a serious complication of advanced MPNs, leading to bone marrow failure. In the JAK2V617F bone marrow transplantation mouse model, treatment with NS-018 demonstrated an improvement in bone marrow fibrosis. nih.gov However, in a previous study with JAK2V617F transgenic mice, which exhibited more severe fibrosis, NS-018 had little effect on its progression. nih.gov The differing outcomes may be related to the severity of fibrosis and the dosing schedule used in the respective studies. nih.gov In addition to its effects on hematological parameters and organ pathology, NS-018 treatment also led to an improvement in the nutritional status of JAK2V617F transgenic mice. medchemexpress.com

Prolongation of Survival in Disease-Afflicted Animals

This compound has demonstrated a significant capacity to prolong survival in preclinical animal models of myeloproliferative neoplasms (MPNs). nih.govpatsnap.com In a study utilizing a JAK2V617F bone marrow transplantation (BMT) mouse model, which mimics myelofibrosis, oral administration of NS-018 resulted in a statistically significant extension of survival. nih.gov Over the course of the 50-day study, none of the mice in the NS-018 treatment group succumbed to the disease, whereas 50% of the mice in the vehicle-treated control group died. nih.gov

Similarly, in a 24-week study involving JAK2V617F transgenic mice with established myeloproliferative disease, treatment with NS-018 led to a significant improvement in survival rates and a reduction in disease-related weight loss. patsnap.com The compound's efficacy in prolonging survival has been observed in multiple murine models, including both JAK2V617F transgenic mice and mice inoculated with Ba/F3-JAK2V617F cells. medchemexpress.com These findings underscore the therapeutic potential of NS-018 in mitigating the lethal progression of JAK2V617F-positive MPNs. nih.govpatsnap.com

| Treatment Group | Study Duration (Days) | Survival Rate (%) | Statistical Significance (vs. Vehicle) |

|---|---|---|---|

| NS-018 | 50 | 100% | P<0.05 |

| Vehicle Control | 50 | 50% | - |

Assessment of Myeloid and Lymphocyte Populations

Preclinical investigations have shown that this compound has a targeted effect on specific hematopoietic cell lineages. In mouse models of MPNs driven by the JAK2V617F mutation, treatment with NS-018 was found to be particularly effective at reducing myeloid cell populations. patsnap.com This is consistent with the compound's mechanism of action, as the JAK2 pathway is crucial for myelopoiesis. The treatment effectively lowered elevated white blood cell counts, a hallmark of the disease in these models. patsnap.com

In contrast to its pronounced effect on myeloid cells, NS-018 had a milder impact on lymphocyte populations. patsnap.com Further studies on bone marrow mononuclear cells derived from patients with high-risk myelodysplastic syndromes (MDS) revealed that NS-018 preferentially inhibits the formation of colony-forming unit-granulocyte/macrophage (CFU-GM) colonies. nih.gov This selective action against myeloid progenitor cells suggests that NS-018 could target the malignant clone in myeloid neoplasms while potentially sparing lymphoid lineages. patsnap.comnih.gov

Other Disease Models Investigated with this compound (e.g., Multiple Myeloma in Mouse Models)

Beyond its application in myeloproliferative neoplasms, the therapeutic potential of this compound has been explored in other hematological malignancies, most notably multiple myeloma. nih.gov Research indicates that the compound's dual inhibition of JAK2 and Src-family kinases is relevant to the pathophysiology of this disease. nih.gov Mouse models are fundamental tools for the preclinical investigation of new therapeutics against plasma cell malignancies like multiple myeloma. scienceopen.com

Reduction of Myeloma Cell Proliferation in Animal Models

In preclinical studies, NS-018 has been shown to reduce the proliferation of myeloma cells. nih.gov The aberrant signaling through pathways involving JAK2 is implicated in the growth and survival of multiple myeloma cells. By inhibiting key components of these signaling cascades, such as STAT3, NS-018 effectively curtails the proliferative drive of these malignant plasma cells. nih.gov This antiproliferative effect has been demonstrated in preclinical models, highlighting a potential role for NS-018 in the management of multiple myeloma. nih.gov

Suppression of Osteolysis in Preclinical Myeloma Models

A significant complication of multiple myeloma is the development of osteolytic bone lesions, which cause pain and increase the risk of fractures. mdpi.com NS-018 has demonstrated the ability to suppress osteolysis in preclinical models of myeloma. nih.gov This effect is attributed to its inhibition of both JAK2 and Src signaling pathways, which are involved in the pathological activation of osteoclasts, the cells responsible for bone resorption. nih.gov By mitigating excessive osteoclast activity, NS-018 addresses a critical aspect of myeloma-induced bone disease. nih.govmdpi.com

| Observed Effect | Mechanism of Action | Therapeutic Implication |

|---|---|---|

| Reduced Myeloma Cell Proliferation | Inhibition of JAK2/STAT3 signaling pathway | Direct anti-tumor activity |

| Suppression of Osteolysis | Inhibition of JAK2 and Src signaling pathways, reducing osteoclast activity | Amelioration of myeloma-induced bone disease |

Structure Activity Relationship Sar Studies of Ns 018 Maleate

Identification of Key Structural Moieties for Kinase Binding

The binding of NS-018 to the ATP-binding pocket of the JAK2 kinase domain is a highly specific interaction, stabilized by key structural components of the molecule. X-ray co-crystal structure analysis has been instrumental in identifying these moieties and their interactions with the kinase.

The core structure of NS-018, identified as (N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N′-(pyrazin-2-yl)pyridine-2,6-diamine maleate), positions itself within the active site to form critical hydrogen bonds. shellchemtech.com Specifically, the molecule interacts with the backbone amino and carbonyl groups of Leucine 932 (Leu932) located in the hinge region of the kinase. shellchemtech.com This interaction is a common feature for many kinase inhibitors and serves to anchor the compound within the ATP-binding site.

A second, crucial interaction occurs with Glycine (B1666218) 993 (Gly993), a residue situated at the N-terminal of the DFG (Asp-Phe-Gly) motif in the activation loop. shellchemtech.comtargetmol.com NS-018 forms hydrogen bonds with the carbonyl group of Gly993, an interaction that plays a significant role in the compound's high affinity and selectivity for JAK2. shellchemtech.com This binding is further stabilized by van der Waals forces with surrounding hydrophobic residues, including Leucine 983 and Valine 911, which create a compact and favorable binding environment.

Elucidation of Pharmacophoric Features

Based on the binding mode observed in structural studies, the key pharmacophoric features of NS-018 for potent JAK2 inhibition can be defined. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For NS-018, these features include:

Hydrogen Bond Donors and Acceptors: The pyridine-2,6-diamine core contains appropriately positioned nitrogen atoms that act as hydrogen bond donors and acceptors, enabling the critical interactions with the hinge region residue Leu932. shellchemtech.com

A Rigid Scaffold: The central pyridine (B92270) ring system provides a rigid scaffold that correctly orients the interacting moieties for optimal binding within the ATP pocket.

These features collectively ensure that NS-018 fits snugly into the active site of JAK2, leading to its potent inhibitory activity.

Rational Design Principles for Enhanced Selectivity

A primary goal in the development of NS-018 was to achieve high selectivity for JAK2 over other Janus family kinases (JAK1, JAK3, and Tyk2) to minimize off-target effects. The rational design of NS-018 leveraged subtle structural differences in the ATP-binding sites of these kinases.

The key to NS-018's selectivity lies in its interaction with the residue at position 993. targetmol.com In JAK2, this position is occupied by Glycine, the smallest amino acid. targetmol.com The compact nature of the glycine residue creates a space that can be effectively occupied by NS-018, allowing for the crucial hydrogen bonding interactions that stabilize the complex. targetmol.com In contrast, other JAK family members possess larger amino acids at the analogous position, which would cause steric hindrance and prevent NS-018 from binding as effectively. targetmol.com

This design principle—exploiting the size of the amino acid adjacent to the DFG motif—was a cornerstone of the strategy to enhance selectivity. targetmol.com NS-018 was also found to inhibit Src-family kinases, which possess Alanine, the second smallest amino acid, at the corresponding position, further validating this design hypothesis. targetmol.com Furthermore, NS-018 demonstrates a preferential inhibition of cells harboring the JAK2V617F mutation over those with wild-type JAK2 (JAK2WT), suggesting its unique binding mode is particularly effective against the activated conformation of the mutant kinase. shellchemtech.com

| Kinase | IC₅₀ (nM) | Selectivity Fold vs. JAK2 |

|---|---|---|

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | ~46 |

| JAK3 | 39 | ~54 |

| Tyk2 | 22 | ~31 |

| SRC | - | Inhibited |

| FYN | - | Inhibited |

| ABL | - | Weakly Inhibited |

| FLT3 | - | Weakly Inhibited |

This table presents the in vitro inhibitory activity of NS-018 against various kinases, demonstrating its high selectivity for JAK2. targetmol.com

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational methods were integral to the structure-activity relationship studies of NS-018, providing detailed insights into its binding mechanism.

X-ray Crystallography: The primary tool used was the determination of the X-ray co-crystal structure of NS-018 bound to the JAK2 kinase domain. shellchemtech.comtargetmol.com This provided a static, high-resolution snapshot of the binding pose, confirming the specific hydrogen bonds and hydrophobic interactions, and revealing the structural basis for the compound's selectivity. shellchemtech.comtargetmol.com By visualizing the precise orientation of the inhibitor, researchers could validate the hypotheses generated during the rational design process.

Molecular Modeling and Dynamics: While direct evidence of extensive molecular dynamics simulations in the initial SAR studies is not broadly published, the analysis of the crystal structure inherently involves molecular modeling. These models allow for the examination of bond angles, distances, and potential steric clashes. The understanding that the pyrrolopyrimidine core acts as a rigid scaffold to engage hydrophobic residues in kinases like SRC is an insight likely refined through molecular modeling approaches. Such computational tools are essential for predicting how structural modifications to the inhibitor might affect its binding affinity and selectivity profile, thereby guiding synthetic chemistry efforts.

Preclinical Pharmacokinetics and Pharmacodynamics of Ns 018 Maleate

Pharmacokinetic Profiles in Animal Species

Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of NS-018 maleate (B1232345) in preclinical animal models are not extensively detailed in publicly available scientific literature. However, some characteristics have been reported.

Absorption Characteristics in Preclinical Models

Distribution Patterns in Animal Tissues

Specific studies detailing the tissue distribution patterns of NS-018 maleate in preclinical animal models have not been published. General pharmacokinetic principles suggest that the compound would distribute from the systemic circulation into various tissues, but data on tissue-specific concentrations or accumulation are not available.

Metabolic Pathways in Preclinical Organisms

The metabolic fate of this compound in preclinical organisms has not been specifically elucidated in the available literature. Understanding the metabolic pathways is crucial for identifying potential drug-drug interactions and determining interspecies differences. General chemical reactivity studies suggest the molecule can undergo reactions like oxidation and reduction, but this does not confirm the biological metabolic pathways. frontiersin.org

Excretion Routes in Animal Models

Information regarding the primary routes of elimination (e.g., renal or fecal) for this compound and its metabolites from the body in animal models is not available in published research. Mass balance studies, which are essential for determining the routes and rates of excretion, have not been publicly reported for this compound in preclinical species.

Pharmacodynamic Markers and Biomarkers in Animal Models

The pharmacodynamic effects of this compound have been well-characterized in murine models of JAK2V617F-positive MPNs. The compound has shown significant efficacy in mitigating disease-related pathologies.

In a mouse model where animals were transplanted with bone marrow expressing the JAK2V617F mutation, oral administration of NS-018 led to marked improvements in key disease markers. Treatment resulted in a 95% suppression of the increase in white blood cell counts, preventing the marked leukocytosis seen in vehicle-treated mice. Specifically, the elevated neutrophil counts were significantly reduced.

Furthermore, NS-018 treatment effectively reduced splenomegaly, a hallmark of MPNs. nih.govmedchemexpress.com In JAK2V617F transgenic mice and bone marrow transplant models, NS-018 administration significantly reduced spleen weight and hepatosplenomegaly. nih.govmedchemexpress.com The treatment also led to improvements in bone marrow fibrosis and prolonged the survival of the animals. nih.govnih.gov Another pharmacodynamic marker is the inhibition of erythropoietin-independent erythroid colony formation, which NS-018 preferentially suppressed in cells from polycythemia vera patients. nih.gov

Table 1: In Vivo Efficacy of this compound in a JAK2V617F Bone Marrow Transplant Mouse Model

| Pharmacodynamic Marker | Vehicle-Treated Control | NS-018-Treated | Reference |

|---|---|---|---|

| Mean White Blood Cell Count (x 10⁹/L) | 359 | 17.4 | |

| Mean Spleen Weight (g) | 2.07 | 0.49 | |

| Survival | Significantly shorter | Significantly prolonged | nih.govmedchemexpress.com |

| Bone Marrow Fibrosis | Present | Improved/Suppressed | nih.govnih.gov |

Correlation of Exposure with Kinase Inhibition in vivo

The pharmacodynamic effects of this compound are directly correlated with its mechanism of action as a potent inhibitor of JAK2 kinase activity. The compound exhibits high selectivity for JAK2 over other JAK-family kinases, with a half-maximal inhibitory concentration (IC50) of less than 1 nM in enzymatic assays. nih.gov

In vivo studies have demonstrated a clear dose-dependent relationship between NS-018 exposure and its therapeutic effects. In a mouse disease model using Ba/F3-JAK2V617F cells, oral doses ranging from 12.5 mg/kg to 100 mg/kg resulted in a dose-dependent reduction in splenomegaly and prolonged survival. medchemexpress.com

The inhibition of the JAK2 kinase in vivo is confirmed by the suppression of its downstream signaling pathways. A key biomarker for JAK2 activity is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Studies have shown that NS-018 suppresses the phosphorylation of STAT3 and STAT5, which are downstream of JAK2. medchemexpress.com This inhibition of the JAK/STAT pathway disrupts the aberrant signaling that drives the proliferation of malignant cells in MPNs, leading to the observed therapeutic outcomes like reduced white blood cell counts and decreased spleen size.

Table 2: In Vitro Inhibitory Activity of NS-018

| Target Kinase/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|

| JAK2 (enzymatic assay) | <1.0 | nih.gov |

| JAK1 (enzymatic assay) | 33 | medchemexpress.com |

| JAK3 (enzymatic assay) | 39 | medchemexpress.com |

| Tyk2 (enzymatic assay) | 22 | medchemexpress.com |

| Ba/F3-JAK2V617F cells (antiproliferative) | 11-120 | nih.gov |

Compound Names Mentioned

Monitoring of Disease Progression Markers in Treated Animals

In preclinical evaluations, the efficacy of this compound (also known as ilginatinib) was assessed by monitoring key markers of disease progression in animal models of myelofibrosis (MF), a type of myeloproliferative neoplasm (MPN). These studies primarily utilized mouse models with the JAK2V617F mutation, which is a primary driver of the disease. The monitoring focused on hematological parameters, splenomegaly, and bone marrow fibrosis.

Reduction of Splenomegaly and Hepatomegaly

A hallmark of myelofibrosis is excessive production of blood cells in the spleen and liver, leading to significant enlargement of these organs (extramedullary hematopoiesis). In a bone marrow transplantation mouse model featuring the JAK2V617F mutation, treatment with NS-018 resulted in a marked reduction in spleen size. nih.govresearchgate.net Similarly, in JAK2V617F transgenic mice, NS-018 administration significantly reduced both hepatosplenomegaly and extramedullary hematopoiesis. medkoo.commedchemexpress.com

The table below illustrates the dose-dependent effect of NS-018 on spleen weight in a murine model of myelofibrosis.

| Treatment Group | Mean Spleen Weight (g) ± SEM | Reference |

|---|---|---|

| Control (Wild-Type) | 0.12 ± 0.01 | researchgate.net |

| Vehicle (JAK2V617F Model) | 0.85 ± 0.09 | researchgate.net |

| NS-018 (50 mg/kg, twice daily) | 0.25 ± 0.04 | researchgate.net |

Improvement in Hematological Parameters and Cytokine Levels

NS-018 demonstrated positive effects on hematological markers. In a JAK2V617F bone marrow transplant mouse model, the compound reduced leukocytosis (abnormally high white blood cell count). nih.gov A key finding was that NS-018 achieved these therapeutic effects without causing a significant decrease in red blood cell or platelet counts at therapeutic doses, a common side effect of other JAK2 inhibitors. nih.gov This selectivity is attributed to its more potent inhibition of the mutated JAK2V617F compared to the wild-type (WT) JAK2, which is crucial for normal blood cell production. nih.gov

Changes in cytokine levels, which are involved in the inflammatory processes of myelofibrosis, were also noted after treatment with NS-018. researchgate.netresearchgate.net The compound was found to suppress the phosphorylation of STAT3, a downstream signaling molecule of JAK2, in colony-forming cells from myelodysplastic syndrome (MDS) patients. medchemexpress.comnih.gov

The table below summarizes the impact on key hematological markers.

| Parameter | Observation in NS-018 Treated Models | Reference |

|---|---|---|

| Leukocyte Count | Reduced in JAK2V617F models | nih.gov |

| Erythrocyte (RBC) Count | No significant reduction observed | nih.gov |

| Platelet (PLT) Count | No significant reduction observed | nih.gov |

Amelioration of Bone Marrow Fibrosis

Progressive scarring of the bone marrow, or fibrosis, is a defining characteristic of myelofibrosis. Treatment with NS-018 showed the potential to reverse or slow this process. In JAK2V617F bone marrow transplant mice, administration of the compound improved bone marrow fibrosis. nih.govmedkoo.com Staining of bone marrow sections for reticulin (B1181520) fibers confirmed a reduction in fibrosis in treated mice compared to the vehicle group. researchgate.net This effect on fibrosis, combined with the reduction in splenomegaly and improved survival, underscores the disease-modifying potential of NS-018 in preclinical settings. nih.gov

Synthetic Methodologies and Chemical Biology Approaches for Ns 018 Maleate and Analogues

Chemical Synthesis Pathways for NS-018 Maleate (B1232345)

The synthesis of NS-018 maleate, a complex heterocyclic molecule, involves a multi-step process that can be conceptually divided into the construction of its core components followed by their assembly and final salt formation. The IUPAC name for the active free base is (S)-N-(1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N'-(pyrazin-2-yl)pyridine-2,6-diamine. ontosight.ai The general synthetic strategy focuses on creating the substituted diaminopyridine scaffold, which is then functionalized with the required side chains.

Formation of the Core Structure : This initial phase concentrates on building the fundamental heterocyclic systems, primarily the substituted pyridine (B92270) and pyrazole (B372694) rings. The synthesis of substituted pyridines can be achieved through various methods, including iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org For the 2,6-diaminopyridine (B39239) core specifically, synthetic strategies may involve the reaction of pyridine derivatives with appropriate amines. researchgate.net

Functionalization : Once the core is assembled, it undergoes functionalization where the various substituents are attached to enhance its biological activity and selectivity. This involves coupling reactions to introduce the (S)-1-(4-fluorophenyl)ethyl group and the pyrazin-2-yl group at the amino positions of the pyridine ring, and the 1-methyl-1H-pyrazol-4-yl group at position 4 of the pyridine ring. The synthesis of related 2-aminopyridine (B139424) derivatives often employs structure-based design and coupling reactions to build the final molecule. nih.govexlibrisgroup.com

Maleate Salt Formation : In the final step, the synthesized free base of NS-018 is reacted with maleic acid to form the maleate salt. ontosight.ai This is a common practice in pharmaceutical chemistry to improve properties such as solubility and stability, which can enhance bioavailability. ontosight.ai

While specific, detailed reaction schemes for the industrial synthesis of NS-018 are proprietary, the pathway relies on established principles of heterocyclic and medicinal chemistry, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to assemble the final complex structure from simpler building blocks. lookchem.com

Derivatization Strategies for Structure-Activity Exploration

The development of NS-018 as a potent and selective Janus kinase 2 (JAK2) inhibitor has been guided by extensive structure-activity relationship (SAR) studies. These studies involve synthesizing and testing a series of analogues to determine how chemical modifications affect the compound's interaction with its biological targets. The goal is to optimize potency against the desired target (JAK2) while minimizing activity against other related kinases (like JAK1, JAK3, and TYK2) to reduce potential off-target effects. researchgate.netgoogleapis.com

The SAR for aminopyridine-based JAK2 inhibitors like NS-018 is well-defined, with several key structural features contributing to its activity and selectivity profile: nih.govresearchgate.net

Aminopyridine Scaffold : The 2,6-diaminopyridine core serves as a crucial scaffold for orienting the key interacting moieties within the ATP-binding pocket of the kinase. This scaffold is common among many kinase inhibitors. exlibrisgroup.comrsc.org

Hinge-Binding Group : The pyrazinylamino group at the C2 position of the pyridine core is critical for forming hydrogen bonds with the hinge region of the JAK2 enzyme, a key interaction for anchoring the inhibitor in the active site. researchgate.net

(S)-1-(4-fluorophenyl)ethyl Group : This chiral group at the C6 amino position occupies a hydrophobic pocket. The (S)-configuration is essential for optimal fitting. Modifications to the phenyl ring and the ethyl linker are common derivatization strategies to fine-tune potency and selectivity. researchgate.net

4-Position Substituent : The 1-methyl-1H-pyrazol-4-yl group at the C4 position of the pyridine ring extends into the solvent-exposed region of the binding site. SAR studies on related inhibitors explore various heterocyclic groups at this position to modulate pharmacokinetic properties and selectivity. exlibrisgroup.com

NS-018's high selectivity for JAK2 over other JAK family members is a defining characteristic. This selectivity has been quantified in enzymatic assays, as shown in the table below. medchemexpress.comtargetmol.com The compound is 46-fold more selective for JAK2 over JAK1 and 54-fold more selective over JAK3. medchemexpress.com This enhanced selectivity is a key goal of derivatization strategies in the development of second-generation JAK inhibitors. researchgate.net

| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |

|---|---|---|

| JAK1 | 33 | 46x |

| JAK2 | 0.72 | 1x |

| JAK3 | 39 | 54x |

| Tyk2 | 22 | 31x |

Data derived from in vitro kinase assays. medchemexpress.com

Development of Chemical Probes for Target Engagement Studies

To fully understand how a molecule like NS-018 functions within a complex biological system, researchers develop chemical probes. These are modified versions of the parent compound designed to identify and study its direct interactions with protein targets in cells and tissues. rsc.orgnih.gov While specific probes based on the NS-018 structure are not widely reported in public literature, several established strategies could be applied to its scaffold.

Affinity-Based Probes (AfBPs) A common approach is photoaffinity labeling (PAL), which uses probes equipped with a photoreactive group, such as a diazirine. researchgate.netevotec.com

Design Principle : A diazirine group would be synthetically incorporated into the NS-018 molecule at a position that does not interfere with its binding to JAK2. Upon exposure to UV light, the diazirine generates a highly reactive carbene that forms a covalent bond with the nearest amino acid residues of the target protein. portlandpress.com The probe also typically includes a "handle" (e.g., an alkyne or azide (B81097) group) for attaching a reporter tag (like biotin (B1667282) or a fluorophore) via click chemistry. frontiersin.org

Application : These probes can be used to confirm that NS-018 directly binds to JAK2 in living cells, identify unknown off-targets, and quantify target occupancy. portlandpress.com Pan-JAK photoaffinity probes have been proposed as tools to screen for and confirm the isoform selectivity of new inhibitors. researchgate.netportlandpress.com

Activity-Based Probes (ABPs) ABPs are designed to react covalently with the active form of an enzyme, providing a direct readout of enzymatic activity. rsc.orgnih.gov

Design Principle : For kinases, an ABP based on NS-018 would incorporate a mild electrophile ("warhead") that can react with a nucleophilic residue (like cysteine) in or near the ATP-binding site of active JAK2. rsc.org The design leverages the inhibitor's affinity to deliver the warhead specifically to the target.

Application : ABPs allow for the profiling of the functional state of kinases in complex proteomes. They can be used to assess how NS-018 or its analogues modulate the activity of JAK2 and other kinases in their native cellular environment. mdpi.combiorxiv.org

PROTACs (PROteolysis-TArgeting Chimeras) A more advanced chemical biology approach involves creating PROTACs, which are bifunctional molecules designed to induce the degradation of a target protein rather than just inhibiting it.

Design Principle : A JAK2-targeting PROTAC could be synthesized by linking NS-018 (the "warhead" that binds to JAK2) to a ligand for an E3 ubiquitin ligase via a chemical linker. This brings the E3 ligase into proximity with JAK2, leading to its ubiquitination and subsequent degradation by the proteasome.

Application : Recent research describes the development of novel JAK2 inhibitors and PROTACs as chemical probes to investigate the effects of both JAK2 inhibition and degradation, highlighting the cutting edge of this technology. researchgate.netaacrjournals.org

Future Directions in Preclinical Research of Ns 018 Maleate

Investigation of Novel Molecular Targets and Off-Targets

NS-018 maleate (B1232345), also known as ilginatinib, is recognized for its high selectivity as a dual inhibitor of JAK2 and Src-family kinases. patsnap.comtandfonline.com Preclinical research has established its potent inhibitory activity against the JAK2V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs). medkoo.comnih.gov The compound's selectivity for JAK2 over other JAK-family members is a significant characteristic, attributed to specific structural interactions within the ATP-binding pocket. nih.gov

Future preclinical investigations will likely focus on a broader characterization of the kinome-wide effects of NS-018 maleate to identify both novel therapeutic targets and potential off-target liabilities. While its primary targets are well-documented, a comprehensive understanding of its interactions with other kinases is crucial. For instance, it has been noted to weakly inhibit ABL and FLT3. medchemexpress.com Techniques such as kinome-wide screening assays will be instrumental in creating a more complete profile of the compound's activity. The dual inhibition of JAK2 and Src-family kinases like SRC and FYN is a known attribute, and further research may explore the synergistic effects of targeting these two pathways in specific cancer contexts. tandfonline.com

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) | Selectivity Relative to JAK2 |

| JAK2 | 0.72 | 1.0x |

| JAK1 | 22.0 - 33 | ~30.6x - 46x |

| JAK3 | 36.0 - 39 | ~50.0x - 54x |

| TYK2 | 22 - 28.5 | ~31x - 39.6x |

| SRC | 4.2 | - |

| FYN | 3.8 | - |

| Data derived from in vitro kinase assays. medchemexpress.com |

Exploration of Combination Therapies in Animal Models

To enhance efficacy and overcome potential resistance, the exploration of this compound in combination with other therapeutic agents in animal models is a critical future direction. The rationale for combination therapies is to target multiple oncogenic pathways simultaneously. tandfonline.comascopubs.org Preclinical studies have shown that combining JAK inhibitors with agents targeting parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, can be effective. ascopubs.org

Development of Advanced in vitro and in vivo Disease Models

The preclinical evaluation of this compound has utilized standard models such as Ba/F3 cell lines engineered to express the JAK2V617F mutation and bone marrow transplant (BMT) mouse models that develop a myelofibrosis-like disease. nih.govresearchgate.net These models have been instrumental in demonstrating the compound's efficacy in reducing leukocytosis, splenomegaly, and improving survival. nih.govpatsnap.com

However, to better predict clinical outcomes, future research will necessitate the development and use of more advanced disease models. This includes the establishment of patient-derived xenograft (PDX) models, where tumor tissue from patients with MPNs is implanted into immunodeficient mice. youtube.com These models can better recapitulate the heterogeneity and complexity of human disease. Furthermore, the development of three-dimensional (3D) organoid cultures from patient samples could provide a more physiologically relevant in vitro system for screening and mechanistic studies. The use of CRISPR-based genetic screens in these advanced models could also help to identify genetic determinants of response and resistance to this compound.

Elucidation of Resistance Mechanisms in Preclinical Settings

A significant challenge with targeted therapies, including JAK inhibitors, is the development of resistance. youtube.com While this compound has shown promise, it is crucial to understand the potential mechanisms by which cancer cells might evade its effects. Preclinical research into resistance may involve generating drug-resistant cell lines through prolonged exposure to this compound. researchgate.net

Possible mechanisms of resistance to JAK inhibitors that warrant investigation for this compound include the acquisition of secondary mutations in the JAK2 kinase domain, which may interfere with drug binding. youtube.com Another potential mechanism is the activation of alternative or bypass signaling pathways that compensate for the inhibition of the JAK-STAT pathway, such as the RAS/MAPK and PI3K/AKT/mTOR pathways. mdpi.com Preclinical studies may also explore the role of epigenetic modifications in mediating resistance. youtube.com Understanding these mechanisms at a molecular level in preclinical models will be vital for developing strategies to overcome resistance, potentially through the use of combination therapies that target these escape pathways. ascopubs.org

Q & A

Q. What is the mechanism of action of NS-018 maleate, and how does its selectivity for JAK2 influence experimental design in myeloproliferative neoplasm (MPN) studies?

this compound is a high-selectivity JAK2 inhibitor with an IC50 of 470 nM in Ba/F3-JAK2V617F cells, showing 30-50× selectivity over other JAK family kinases (JAK1, JAK3, TYK2) . To study its mechanism, researchers should employ MPN cell lines (e.g., JAK2V617F-mutated models) and compare inhibition profiles using kinase activity assays. Include controls with JAK1/3 inhibitors to validate selectivity. Dose-response curves and ATP competition assays are critical to confirm ATP-binding site engagement .

Q. What experimental models are most suitable for evaluating this compound’s efficacy in preclinical studies?

Use Ba/F3-JAK2V617F cells for in vitro JAK2-specific signaling analysis. For in vivo models, MPN patient-derived xenografts (PDX) or transgenic JAK2V617F mice are recommended. Ensure proper controls (wild-type JAK2 models) to isolate compound-specific effects. Monitor hematological parameters (e.g., erythrocyte/platelet counts) and histopathology for efficacy validation .

Q. How should researchers address statistical analysis and data variability in this compound dose-response studies?

Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Use triplicate technical replicates and biological repeats (n ≥ 3) to account for variability. Report confidence intervals and perform ANOVA to assess significance. For in vivo studies, power analysis should determine sample size (e.g., ≥100 subjects for population-level inference) .

Q. What structural characterization methods are essential for verifying this compound’s identity and purity in synthesis studies?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular structure (C23H24FN9 for the free base). Purity should exceed 99% (HPLC with UV detection at 254 nm). For salt forms (e.g., maleate), conduct elemental analysis and X-ray crystallography to validate counterion integration .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s efficacy across different cancer models (e.g., MPN vs. triple-negative breast cancer [TNBC])?

Contradictions may arise from off-target effects in non-JAK2-dependent models. Perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk (e.g., PARP/HRR in TNBC). Use isogenic cell lines (wild-type vs. BRCA1/2-mutated) to assess context-dependent efficacy. Validate findings with JAK2 knockdown/knockout models .

Q. What methodologies optimize this compound’s synergistic potential with PARP inhibitors in HRD (homologous recombination deficiency)-positive cancers?

Combine this compound with PARP inhibitors (e.g., olaparib) in BRCA-mutated or HRD-high cell lines (determined by HRD-LOH/HRD-LST scores). Use Chou-Talalay synergy assays and monitor γH2AX foci formation to quantify DNA damage. In vivo, employ PDX models with HRD biomarkers to validate combinatorial efficacy .

Q. How should experimental protocols be adapted to address reproducibility challenges in this compound studies?

Standardize cell culture conditions (e.g., serum concentration, passage number) and compound storage (lyophilized at −80°C). Publish detailed protocols in supplementary materials, including raw data and analysis code. Cross-validate findings with independent labs using blinded sample testing .

Q. What strategies identify predictive biomarkers for this compound response in heterogeneous tumor populations?

Use CRISPR-Cas9 screens to pinpoint genetic dependencies (e.g., JAK-STAT pathway mutations). Correlate ex vivo drug sensitivity with genomic profiles (whole-exome sequencing) or phospho-proteomic signatures. Validate candidates in retrospective clinical cohorts using archival samples .

Q. How can this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties be optimized for cross-disciplinary applications?

Conduct microsomal stability assays (human/rodent liver microsomes) to improve metabolic stability. Use nanoformulations (e.g., liposomal encapsulation) to enhance bioavailability. PD markers (e.g., pSTAT5 inhibition) should be quantified via flow cytometry in PBMCs from treated subjects .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-response relationships in multi-omics datasets?

Apply machine learning (e.g., random forest) to integrate transcriptomic, proteomic, and metabolomic data. Use Bayesian hierarchical models to account for inter-patient variability. Visualize results with heatmaps or 3D PCA plots to highlight dose-dependent clustering .

Q. Methodological Notes

- Data Presentation : Include raw and processed data in appendices, with critical datasets (e.g., IC50 curves) in the main text. Use Imaris or similar software for 3D structural visualizations .

- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees. For human-derived samples, ensure informed consent and anonymization .

- Literature Review : Prioritize primary sources (e.g., patents US 7,825,148 and 8,628,752 for synthesis) and avoid unreliable platforms (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.